Acid-PEG6-t-butyl ester

Descripción general

Descripción

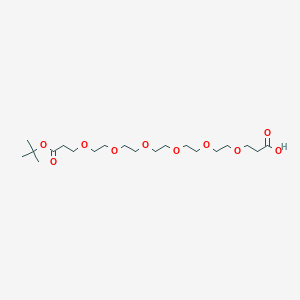

Acid-PEG6-t-butyl ester is a chemical compound commonly used in bioconjugation reactions and organic synthesis. This molecule is a derivative of polyethylene glycol, a polymer that is well-known for its hydrophilic and biocompatible properties . The compound contains a t-butyl protected carboxyl group with a terminal carboxylic acid, making it a versatile tool in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG6-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Acid-PEG6-t-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds.

Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to expose the carboxylic acid functionality.

Common Reagents and Conditions

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent in amide bond formation.

DCC (Dicyclohexylcarbodiimide): Another coupling agent for amide bond formation.

Acidic Conditions: Used for deprotection of the t-butyl group.

Major Products Formed

Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines.

Free Carboxylic Acid: Formed after deprotection of the t-butyl group.

Aplicaciones Científicas De Investigación

Acid-PEG6-t-butyl ester is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:

Bioconjugation: Used to link biomolecules such as proteins and peptides to various surfaces or other molecules, enhancing their stability and solubility.

Drug Delivery: Employed as a linker in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

Organic Synthesis: Utilized in the synthesis of complex organic molecules, serving as a protecting group for carboxylic acids.

Mecanismo De Acción

The mechanism of action of Acid-PEG6-t-butyl ester primarily involves its ability to form stable amide bonds with primary amines. The hydrophilic polyethylene glycol spacer increases the solubility of the conjugated molecules in aqueous media, enhancing their stability and bioavailability. The t-butyl group serves as a protecting group, which can be removed under acidic conditions to expose the reactive carboxylic acid .

Comparación Con Compuestos Similares

Similar Compounds

- Acid-PEG4-t-butyl ester

- Acid-PEG8-t-butyl ester

- Acid-PEG12-t-butyl ester

Uniqueness

Acid-PEG6-t-butyl ester is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between hydrophilicity and molecular flexibility. This makes it particularly suitable for applications requiring enhanced solubility and stability in aqueous environments .

Actividad Biológica

Acid-PEG6-t-butyl ester, with the CAS number 2093153-84-3, is a chemical compound that has garnered attention for its applications in bioconjugation and drug delivery. This ester is characterized by a polyethylene glycol (PEG) backbone containing six ethylene glycol units, a t-butyl ester group, and a carboxylic acid group. Its unique structure imparts significant biological activity, making it a valuable tool in various research and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.34 g/mol. The compound's structure can be depicted as follows:

Where "t-Bu" represents the tert-butyl group and "PEG6" denotes the six ethylene glycol units.

This compound serves primarily as a bioconjugation agent . Its carboxylic acid group allows for the formation of amide bonds with amine-containing biomolecules, such as proteins and peptides. The t-butyl ester protects the carboxylic acid during synthesis and can be removed under acidic conditions, facilitating the release of active biomolecules.

Biological Applications

- Drug Delivery Systems : The hydrophilic nature of PEG enhances the solubility and stability of drugs in biological environments. This compound can be conjugated to therapeutic agents to improve their pharmacokinetic profiles, such as increasing circulation time and reducing immunogenicity.

- Bioconjugation : This compound is widely utilized in the development of antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity.

- Protein Modification : this compound can modify proteins to enhance their stability and functionality, which is crucial in therapeutic applications where protein integrity is vital.

Case Study 1: Antibody-Drug Conjugates

A study investigated the use of this compound in constructing ADCs aimed at breast cancer treatment. The results demonstrated that conjugates formed using this linker exhibited improved solubility and stability compared to those formed with traditional linkers. In vitro assays showed enhanced cytotoxicity against MCF-7 breast cancer cells, indicating that this compound effectively facilitates targeted drug delivery (Source: ).

Case Study 2: Biocompatibility Assessment

Research assessing the biocompatibility of this compound revealed that it does not induce significant cytotoxicity in non-malignant cell lines (MCF-10A). This property is essential for therapeutic applications where maintaining healthy cell viability is crucial while targeting malignant cells (Source: ).

Comparative Analysis

To better understand the advantages of this compound over other similar compounds, a comparative analysis was conducted:

| Compound | Unique Features | Applications |

|---|---|---|

| Acid-PEG4-t-butyl ester | Shorter PEG linker; different solubility properties | General bioconjugation |

| Acid-PEG5-t-butyl ester | Intermediate PEG length; moderate hydrophilicity | Drug delivery systems |

| This compound | Optimal balance between solubility and reactivity | Targeted therapies, ADCs |

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEKCKLYBRNNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.